

# Application Notes and Protocols for Preparing Competent Cells Using Rubidium Chloride

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## Compound of Interest

Compound Name: *Rubidium chloride*

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This document provides a comprehensive guide to preparing chemically competent *E. coli* cells for transformation using the **rubidium chloride** (RbCl) method. This technique is widely employed to enhance the transformation efficiency of bacterial cells, a critical step in molecular cloning and genetic engineering. These protocols are intended for use by trained personnel in a laboratory setting.

## Introduction

Bacterial transformation, the process of introducing foreign DNA into a bacterium, is a cornerstone of modern molecular biology. While some bacteria are naturally competent, meaning they can readily take up extracellular DNA, others, like the commonly used laboratory strains of *E. coli*, require chemical treatment to become permeable to DNA. The **rubidium chloride** method is a popular technique that utilizes a combination of divalent cations and cold temperatures to induce a state of competency, often resulting in high transformation efficiencies suitable for various molecular applications, including the construction of complex plasmid libraries.

The underlying principle of this method involves the neutralization of the negative charges on both the bacterial cell membrane and the plasmid DNA.<sup>[1]</sup> Divalent cations, such as  $\text{Ca}^{2+}$ ,  $\text{Mn}^{2+}$ , and the monovalent cation  $\text{Rb}^{+}$ , are thought to form a bridge between the negatively charged phosphate groups of the DNA and the lipopolysaccharides on the cell surface,

facilitating DNA adhesion to the cell. A subsequent heat shock step is believed to create transient pores in the cell membrane, allowing the DNA to enter the cytoplasm.

## Data Presentation

**Table 1: Composition of Transformation Buffers**

Buffer	Component	Final Concentration	Amount per 250 mL
TFB1 (Transformation Buffer I)	Potassium Acetate	30 mM	0.74 g
	Rubidium Chloride (RbCl)	100 mM	3.023 g
	Calcium Chloride (CaCl <sub>2</sub> )	10 mM	1.25 mL of 2M stock
	Manganese Chloride (MnCl <sub>2</sub> )	50 mM	2.47 g
	Glycerol	15% (v/v)	37.5 mL
	pH to 5.8 with dilute Acetic Acid		
TFB2 (Transformation Buffer II)	MOPS	10 mM	0.52 g
	Rubidium Chloride (RbCl)	10 mM	0.30 g
	Calcium Chloride (CaCl <sub>2</sub> )	75 mM	2.76 g
	Glycerol	15% (v/v)	37.5 mL
	pH to 6.5 with KOH		

Note: Buffer compositions can vary slightly between protocols. The above is a commonly cited formulation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Table 2: Comparison of Transformation Efficiencies**

Method	Reported Transformation Efficiency (CFU/μg DNA)	Notes
Rubidium Chloride	$\sim 1 \times 10^8$ to $1 \times 10^9$	Often considered to yield higher efficiency than the standard $\text{CaCl}_2$ method. <a href="#">[5]</a> <a href="#">[6]</a>
Calcium Chloride	Variable, typically $10^6$ to $10^8$	A widely used and effective method, though some studies report lower efficiency than $\text{RbCl}$ . <a href="#">[7]</a>

It is important to note that transformation efficiency can be influenced by numerous factors including the *E. coli* strain, the size and quality of the plasmid DNA, and meticulous adherence to the protocol.[\[8\]](#) One study found the  $\text{RbCl}$  method to be less effective than the  $\text{CaCl}_2$  method, highlighting the variability that can be encountered.[\[7\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Rubidium Chloride

#### Competent Cells

This protocol is adapted from several established methods and is suitable for preparing high-efficiency competent cells.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- *E. coli* strain of choice (e.g., DH5α, TOP10)
- LB Broth and LB Agar plates
- SOC medium
- Transformation Buffers TFB1 and TFB2 (ice-cold)
- Sterile centrifuge tubes

- Liquid nitrogen
- -80°C freezer for storage

#### Procedure:

- Day 1: Starter Culture
  - Inoculate a single colony of the desired E. coli strain from a fresh LB agar plate into 2-5 mL of LB broth.
  - Incubate overnight at 37°C with shaking (approximately 225 rpm).[3]
- Day 2: Large-Scale Culture and Harvesting
  - Inoculate 250 mL of LB broth in a 1L flask with the entire overnight starter culture (a 1:100 dilution).[3] Some protocols suggest including 20 mM MgSO<sub>4</sub> in the growth medium.[3]
  - Incubate at 37°C with vigorous shaking until the culture reaches an optical density at 600 nm (OD<sub>600</sub>) of 0.4-0.6.[2][3][4] This typically takes 2-4 hours.
  - Chill the culture on ice for 10-15 minutes.[4][10] From this point forward, it is critical to keep the cells cold at all times.
  - Transfer the culture to pre-chilled, sterile centrifuge bottles.
  - Pellet the cells by centrifugation at 4,000-5,000 x g for 5-10 minutes at 4°C.[2][3][9]
  - Carefully decant the supernatant.
- Day 2: Washing and Competency Induction
  - Gently resuspend the cell pellet in 0.4 volumes of ice-cold TFB1 (e.g., 100 mL for a 250 mL starting culture).[3] The cells may not resuspend easily; be patient and avoid vigorous mixing like vortexing.[3]
  - Incubate the resuspended cells on ice for 5-15 minutes.[2][3][4]

- Pellet the cells again by centrifugation at 4,000-5,000 x g for 5 minutes at 4°C.[2][3]
- Carefully decant the supernatant.
- Gently resuspend the cell pellet in 1/25 of the original culture volume of ice-cold TFB2 (e.g., 10 mL for a 250 mL starting culture).[3]
- Incubate the cells on ice for 15-60 minutes.[2][3]
- Day 2: Aliquoting and Storage
  - Aliquot the competent cells (typically 50-100 µL) into pre-chilled microcentrifuge tubes.
  - Immediately flash-freeze the aliquots in liquid nitrogen.[3][4]
  - Store the competent cells at -80°C until use. Competent cells can remain viable for several years when stored properly.[6]

## Protocol 2: Transformation of Rubidium Chloride Competent Cells

### Materials:

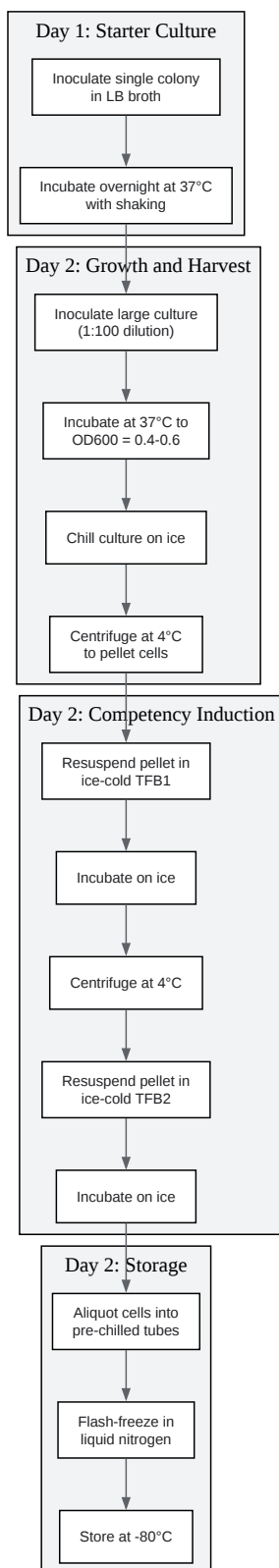
- Prepared RbCl competent cells (from Protocol 1)
- Plasmid DNA (1-10 ng)
- SOC medium
- LB agar plates with the appropriate antibiotic
- Water bath at 42°C
- Incubator at 37°C

### Procedure:

- Thaw one aliquot of competent cells on ice. This should take approximately 3-5 minutes.[11]

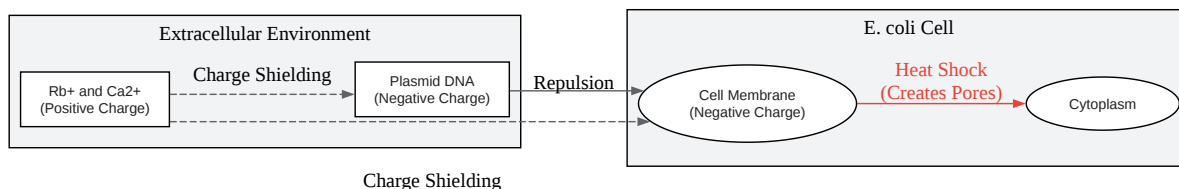
- Add 1-2  $\mu\text{L}$  of plasmid DNA to the thawed cells.[\[11\]](#) Gently mix by flicking the tube. Do not vortex.
- Incubate the cell-DNA mixture on ice for 30 minutes.[\[11\]](#)
- Heat-shock the cells by placing the tube in a 42°C water bath for 30-45 seconds.[\[10\]](#)[\[11\]](#) The timing is critical.
- Immediately transfer the tube back to ice for 2-5 minutes.[\[10\]](#)[\[11\]](#)
- Add 250-900  $\mu\text{L}$  of pre-warmed SOC medium to the tube.
- Incubate at 37°C for 1 hour with gentle shaking. This allows the cells to recover and express the antibiotic resistance gene.
- Plate 50-100  $\mu\text{L}$  of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic.
- Incubate the plates overnight at 37°C.

## Visualizations



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Caption: Workflow for preparing **Rubidium Chloride** competent cells.



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Caption: Proposed mechanism of **Rubidium Chloride**-mediated transformation.

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## References

- 1. goldbio.com [goldbio.com]
- 2. Rubidium Chloride Competent Cell Protocol | McManus Lab [mcmanuslab.ucsf.edu]
- 3. med.unc.edu [med.unc.edu]
- 4. Competent Cell Preparation | Şen Lab [receptor.nsm.uh.edu]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of comparative efficiencies of different transformation methods of E. coli using two common plasmid vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Protocol for the Preparation of Chemically Competent E.coli Cells for Heat Shock Transformation (Rubidium Chloride method) — NeoSynBio [neosynbio.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. static.igem.org [static.igem.org]



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